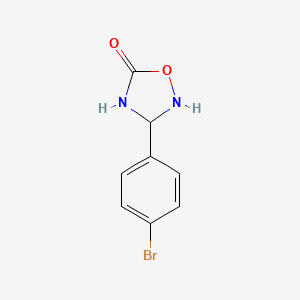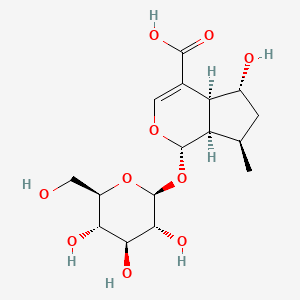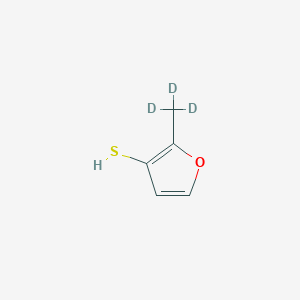
2-Methylfuran-3-thiol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylfuran-3-thiol-d3, also known as 3-Mercapto-2-methylfuran-d3, is a deuterated compound. It is a stable isotope-labeled version of 2-Methylfuran-3-thiol, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuran-3-thiol-d3 involves the incorporation of deuterium into the molecular structure of 2-Methylfuran-3-thiol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-3-thiol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group (-SH) to a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-Methylfuran-3-sulfonic acid
Reduction: 2-Methylfuran-3-thiol alcohol
Substitution: Various substituted furan derivatives
Scientific Research Applications
2-Methylfuran-3-thiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylfuran-3-thiol-d3 involves its incorporation into drug molecules as a stable isotope. This incorporation allows for the precise quantitation of the drug’s pharmacokinetics and metabolic profiles. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing valuable insights into the drug’s behavior in the body .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylfuran-3-thiol
- 2-Methyl-3-furanthiol
- 3-Mercapto-2-methylfuran
Uniqueness
2-Methylfuran-3-thiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in scientific studies. This makes it particularly valuable in drug development and metabolic research, where accurate measurement of drug behavior is crucial .
Properties
Molecular Formula |
C5H6OS |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-(trideuteriomethyl)furan-3-thiol |
InChI |
InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3/i1D3 |
InChI Key |
RUYNUXHHUVUINQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CO1)S |
Canonical SMILES |
CC1=C(C=CO1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


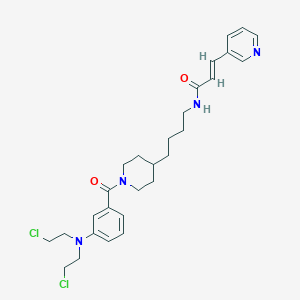
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12366072.png)
![2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B12366078.png)
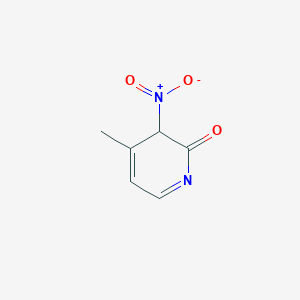
![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
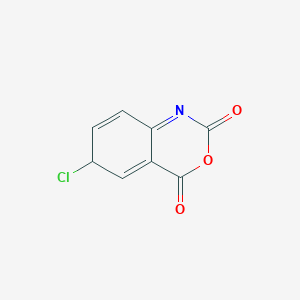
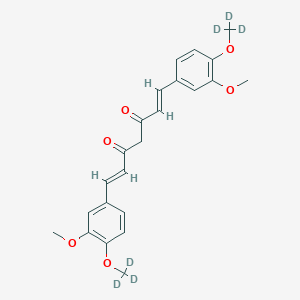
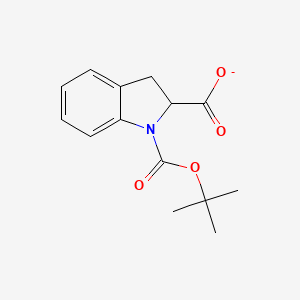
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)


